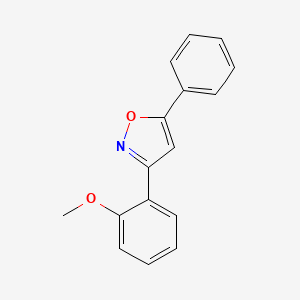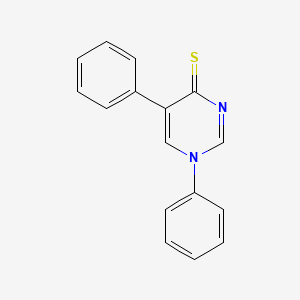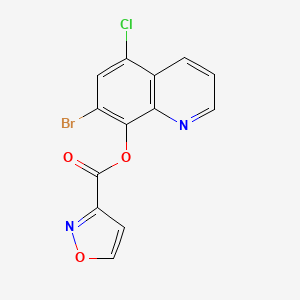
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate is a heterocyclic compound that combines a quinoline moiety with an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Halogenation: The quinoline core is then subjected to halogenation to introduce bromine and chlorine atoms at the desired positions. This can be achieved using reagents like bromine and chlorine gas or N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Formation of the Oxazole Ring: The oxazole ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Coupling Reaction: Finally, the quinoline and oxazole moieties are coupled together using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the quinoline and oxazole rings.
Cyclization Reactions: The oxazole ring can be involved in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the functional groups on the quinoline and oxazole rings.
科学研究应用
Chemistry
In chemistry, 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological activities. The quinoline and oxazole rings are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities for applications in electronics, sensors, and other advanced technologies.
作用机制
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA, while the oxazole ring can form hydrogen bonds with biological molecules, leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
7-Bromo-5-chloroquinolin-8-ol: This compound is similar in structure but lacks the oxazole ring. It is used in various chemical and biological applications.
5-Chloro-7-bromo-8-hydroxyquinoline: Another related compound, differing by the presence of a hydroxyl group instead of the oxazole ring.
Quinoline-8-carboxylic acid: This compound has a carboxylic acid group at the 8-position but lacks the halogen atoms and the oxazole ring.
Uniqueness
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate is unique due to the combination of the quinoline and oxazole rings, along with the specific halogen substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89588-70-5 |
|---|---|
分子式 |
C13H6BrClN2O3 |
分子量 |
353.55 g/mol |
IUPAC 名称 |
(7-bromo-5-chloroquinolin-8-yl) 1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)20-13(18)10-3-5-19-17-10/h1-6H |
InChI 键 |
LWZQRGHONWGCCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=NOC=C3)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
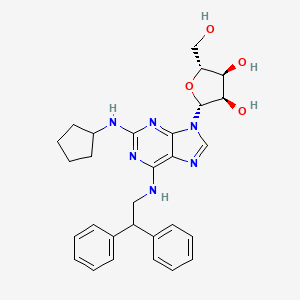


![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
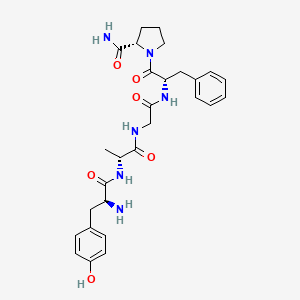
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
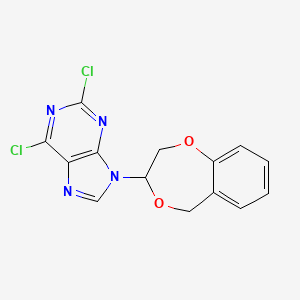
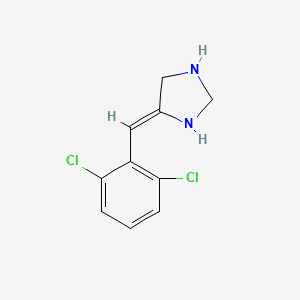
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
